3-Chloropropyl octanoate
Description
3-Chloropropyl octanoate is an ester compound formed by the reaction of octanoic acid (a medium-chain fatty acid) with 3-chloropropanol. Structurally, it consists of an octanoate group (CH₃(CH₂)₆COO−) linked to a 3-chloropropyl chain (ClCH₂CH₂CH₂−).
The chlorine substituent on the propyl chain likely influences its chemical reactivity (e.g., nucleophilic substitution) and physical characteristics (e.g., boiling point, solubility) compared to non-halogenated analogs. For instance, the electron-withdrawing chlorine atom may enhance the electrophilicity of adjacent carbons, making the compound more reactive in alkylation or cross-coupling reactions.
Properties
CAS No. |
88606-70-6 |
|---|---|
Molecular Formula |
C11H21ClO2 |
Molecular Weight |
220.73 g/mol |
IUPAC Name |
3-chloropropyl octanoate |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h2-10H2,1H3 |
InChI Key |
PEVLZFLWQKFZLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropyl octanoate typically involves the esterification reaction between 3-chloropropanol and octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of 3-chloropropyl octanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality 3-chloropropyl octanoate .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropyl octanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic substitution: Various esters or alcohols depending on the nucleophile used.
Hydrolysis: 3-chloropropanol and octanoic acid.
Reduction: 3-chloropropanol.
Scientific Research Applications
3-Chloropropyl octanoate has several applications in scientific research:
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 3-chloropropyl octanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 3-chloropropanol and octanoic acid. These products can then participate in further biochemical reactions. The ester group can also be involved in nucleophilic substitution reactions, leading to the formation of different compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-chloropropyl octanoate, we compare it to structurally and functionally related esters, including propyl octanoate, 3-phenylpropyl octanoate, ethyl octanoate, and 3-chloropropyl thioacetate. Key differences in molecular structure, applications, and safety are summarized below:
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
- Chlorinated vs. For example, ethyl octanoate—a non-chlorinated ester—is stable in hydroalcoholic solutions up to 500 µg/L , whereas chlorinated analogs may degrade faster under acidic/basic conditions.
- Aromatic vs. Aliphatic Substituents: 3-Phenylpropyl octanoate’s phenyl group enhances lipophilicity and UV absorbance, making it suitable for analytical detection via mass spectrometry . In contrast, 3-chloropropyl octanoate’s aliphatic chain may prioritize reactivity over sensory properties.
- Thioester vs. Oxygen Ester : 3-Chloropropyl thioacetate replaces the ester oxygen with sulfur, increasing nucleophilicity and susceptibility to oxidation. This property is exploited in thiol-protecting strategies in organic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
